Tosufloxacin tosilate is a synthetic antimicrobial agent belonging to the fluoroquinolone class. [] It was developed by Toyama Chemical Co., Ltd. and was launched in 1990. [] Tosufloxacin tosilate is a broad-spectrum antibiotic effective against a wide range of gram-positive and gram-negative bacteria. [] It is primarily investigated for its potential in treating various bacterial infections, including respiratory infections, urinary tract infections, hepatobiliary infections, and gastrointestinal infections. []
Tosufloxacin tosylate is a synthetic antimicrobial agent derived from tosufloxacin, which is a fluoroquinolone antibiotic. This compound is characterized by its efficacy against a broad spectrum of bacterial infections, making it significant in both clinical and research settings. Tosufloxacin tosylate is particularly noted for its high purity and yield when synthesized through various methods, contributing to its applicability in pharmaceutical formulations.
Tosufloxacin tosylate is classified as an antimicrobial agent, specifically within the fluoroquinolone class of antibiotics. It is used primarily to treat infections caused by susceptible bacteria. The compound's chemical formula is , indicating its complex structure that includes fluorine and sulfur atoms, which enhance its antibacterial properties .
The synthesis of tosufloxacin tosylate typically involves several key methods:
The processes outlined have demonstrated yields exceeding 80% with purities greater than 99%, which are critical parameters for pharmaceutical applications .
The molecular structure of tosufloxacin tosylate features a complex arrangement that includes:
The structural data indicate that the compound exists as a racemate consisting of equimolar amounts of (R)- and (S)-tosufloxacin tosylate, which may influence its pharmacodynamics .
Tosufloxacin tosylate undergoes various chemical reactions that are essential for its antibacterial activity:
The mechanism of action of tosufloxacin tosylate primarily involves:
This mechanism underscores the importance of tosufloxacin tosylate as an effective treatment against various bacterial strains.
Analytical techniques such as Fourier-transform infrared spectroscopy and nuclear magnetic resonance are employed to characterize these properties further .
Tosufloxacin tosylate has several scientific uses:
Tosufloxacin tosilate (C₂₆H₂₃F₃N₄O₆S; CAS# 115964-29-9) is the p-toluenesulfonate salt of the broad-spectrum fluoroquinolone antibiotic tosufloxacin. The compound has a molecular weight of 576.55 g/mol and an exact mass of 404.1096 Da for the free base. Elemental composition is: Carbon (54.16%), Hydrogen (4.02%), Fluorine (9.89%), Nitrogen (9.72%), Oxygen (16.65%), and Sulfur (5.56%) [3] [5]. The structure combines a naphthyridine core with a 2,4-difluorophenyl group at N1 and a 3-aminopyrrolidinyl substituent at C7, critical for antibacterial activity. The tosylate counterion enhances aqueous solubility and crystallinity compared to the free base [6] [9].
Table 1: Molecular Properties of Tosufloxacin Tosilate
Property | Value |
---|---|
Molecular Formula | C₂₆H₂₃F₃N₄O₆S |
Molecular Weight | 576.55 g/mol |
Melting Point | 251–252°C |
Appearance | White to pale yellow crystalline powder |
Solubility | Soluble in DMSO (2 mg/mL); slightly soluble in methanol |
Canonical SMILES | O=C(C₁=CN(C₂=CC=C(F)C=C₂F)C₃=NC(N₄CC(N)CC₄)=C(F)C=C₃C₁=O)O.OS(=O)(C₅=CC=C(C)C=C₅)=O |
The synthesis involves sequential reactions starting from ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (I). Key steps include:
Optimization Advances:
Fig. 1: Optimized Synthesis Flow
Quinolone Intermediate → Chlorination (POCl₃) → Amination (3-Aminopyrrolidine/KHCO₃ in DCM) → Hydrolysis (KOH) → Salification (p-TsOH) → Crystallization (MeOH/DCM)
Tosufloxacin tosilate exhibits conditional stability influenced by environmental factors:
Table 2: Stability Profile Under Controlled Conditions
Condition | Stability Outcome | Degradation Products |
---|---|---|
Temperature (25°C/60% RH) | Stable for 24 months | None detected |
Aqueous Solution (pH 2) | Hydrolysis in 12h | Decarboxylated naphthyridine |
UV Exposure (254 nm) | 15% degradation in 48h | Des-fluoro derivative |
Oxidative Stress (H₂O₂) | <5% degradation | N-Oxide pyrrolidine |
X-ray diffraction (XRD) reveals distinct packing modes influencing solubility and bioavailability:
Table 3: Crystallographic Parameters Across Fluoroquinolones
Parameter | Tosufloxacin Tosilate | Ciprofloxacin HCl | Levofloxacin |
---|---|---|---|
Crystal System | Monoclinic | Triclinic | Orthorhombic |
H-Bond Density | 12.5 bonds/nm³ | 9.8 bonds/nm³ | 11.2 bonds/nm³ |
Solubility (μg/mL) | 70.39 | 28.0 | 40.5 |
Tₘ (°C) | 251–252 | 255 | 228 (decomp.) |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7